Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- is an organic compound with the molecular formula and a molecular weight of approximately 160.2554 g/mol. It is classified as a bicyclic hydrocarbon and is part of the naphthalene family, distinguished by the presence of an ethyl group at the 1-position and a saturated tetrahydro structure. This compound is also known by other names such as 1-ethyltetralin and tetraline, 1-ethyl .
The compound is synthesized from various naphthalene derivatives and is primarily utilized in chemical research and industrial applications. Its classification falls under hydrocarbons, specifically alicyclic compounds due to its ring structure with saturated carbon atoms.
Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- can be synthesized through several methods:
The hydrogenation process often requires optimized reaction conditions to ensure high yield and purity. For instance, maintaining specific temperature ranges and using appropriate catalysts are crucial for achieving effective synthesis.
The molecular structure of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- features two fused cyclohexane rings that form a bicyclic system. The ethyl group at the 1-position contributes to its unique properties compared to other naphthalene derivatives.
Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- acts primarily as a reagent in the synthesis of protease inhibitors. Its mechanism involves interactions with biomolecules that may lead to potential therapeutic applications.
The compound is known for its solubility in methanol and has been investigated for its biological activities .
Key chemical properties include:
Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, has several scientific uses including:
The synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene (1-ethyl-tetralin) begins with the partial hydrogenation of naphthalene to tetralin (1,2,3,4-tetrahydronaphthalene), a critical precursor. This transformation occurs through a stepwise reaction mechanism: Naphthalene first undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene (tetralin), followed by further saturation to decalin (decahydronaphthalene). Selective termination at the tetralin stage is essential, requiring precise control over reaction thermodynamics and catalyst design [1] [4].
Noble metal catalysts—particularly Pt, Pd, and Ru—exhibit exceptional activity for naphthalene hydrogenation under mild conditions (50–120°C, 1–5 MPa H₂). Pt-based systems supported on TiO₂ or WO₃ achieve >95% tetralin selectivity by suppressing over-hydrogenation through electronic interactions between the metal and support [1]. However, cost constraints drive the development of non-noble alternatives. Nickel-based catalysts, including Raney nickel and Ni-Al alloys activated by alkali treatment, offer economic advantages. These systems operate effectively at higher temperatures (150–200°C) but require careful modulation to prevent decalin formation. Recent advances incorporate bimetallic formulations (e.g., Ni-Mo, Co-W) on acidic supports like zeolites, enhancing both activity and tetralin selectivity through synergistic effects [1] [4].
Table 1: Catalyst Performance in Naphthalene Hydrogenation to Tetralin
Catalyst Type | Reaction Conditions | Conversion (%) | Tetralin Selectivity (%) |
---|---|---|---|
Pt/TiO₂ | 80°C, 2 MPa H₂ | >99 | 95–98 |
Pd/USY Zeolite | 100°C, 3 MPa H₂ | 98 | 90–93 |
Raney Ni | 180°C, 5 MPa H₂ | 95 | 85–88 |
Ni-Mo/Al₂O₃ | 160°C, 4 MPa H₂ | 97 | 89–92 |
Ru/ZSM-5 | 70°C, 1.5 MPa H₂ | 99 | 94–96 |
Kinetic studies reveal that hydrogen pressure and catalyst acidity critically influence selectivity. Low H₂ pressures (≤2 MPa) favor tetralin accumulation by slowing the secondary hydrogenation of tetralin to decalin. Conversely, strong Brønsted acid sites promote isomerization and cracking byproducts, necessitating neutral or weakly acidic supports [1].
Ethylation of tetralin at the C1 position introduces the ethyl substituent essential for forming 1-ethyl-tetralin. This transformation faces regiochemical challenges due to competing alkylation at electron-rich positions (C5/C8) and over-alkylation. Friedel-Crafts acylation-reduction provides a two-step solution: Tetralin reacts with acetyl chloride via electrophilic substitution to yield 1-acetyltetralin, followed by Clemmensen reduction of the ketone to the ethyl group. While effective, this route requires stoichiometric Lewis acids (AlCl₃), generating hazardous waste [4] [6].
Direct C1-ethylation strategies leverage directing group-mediated functionalization. Isoquinoline-directed C─H activation, inspired by recent skeletal editing techniques, enables precise ethyl group installation. Transient coordination of isoquinoline to Pd or Rh catalysts directs ortho-C─H activation in tetralin derivatives, facilitating coupling with ethyl sources like iodoethane. Subsequent removal of the directing group via nitrogen-to-carbon transmutation—using methyltriphenylphosphonium ylide as a carbon source—yields 1-ethyl-tetralin regioselectively. This atom-economical approach avoids traditional electrophilic substitution limitations [3].
Steric effects further enhance regiocontrol. Bulky substituents at C4 or C4a hinder electrophilic attack at adjacent sites, directing ethylation exclusively to C1. Computational models confirm that ΔΔG‡ for C1 vs. C6 ethylation exceeds 3 kcal/mol in sterically biased systems, ensuring >20:1 regioselectivity [6].
Table 2: Regioselective Ethylation Methods for Tetralin Derivatives
Method | Ethylation Source | Regioselectivity (C1:C6) | Yield (%) | Key Advantage |
---|---|---|---|---|
Friedel-Crafts Acylation | Acetyl Chloride | 8:1 | 65–75 | Broad substrate tolerance |
Directed C─H Functionalization | Iodoethane | >20:1 | 70–80 | No Lewis acid waste |
Wittig-Inspired Transmutation | ¹³CH₃PPh₃I | Exclusive C1 | 41–55 | ¹³C-Labeling capability |
The C1 position in tetralin is stereogenic upon ethyl substitution. Controlling absolute configuration at this center is vital for applications requiring chiral specificity. Catalyst-mediated asymmetric hydrogenation of 1-ethylidene-tetralin precursors offers enantioselective access to (R)- or (S)-1-ethyl-tetralin. Ru-BINAP complexes achieve up to 92% ee by leveraging π–π interactions between the naphthalene backbone and the chiral ligand [1].
Conformational dynamics profoundly influence stereochemical outcomes. Tetralin adopts a half-chair conformation where C1 and C4 carbons deviate slightly from the plane. Ethyl substitution at C1 introduces A^(1,3)-strain between the ethyl group and C4a-H, destabilizing the equatorial conformer. Consequently, the axial isomer predominates (≥95%) in equilibrium mixtures, simplifying stereocontrol in non-chiral syntheses. This effect is corroborated by density functional theory (DFT), showing a 1.8 kcal/mol energy preference for the axial conformation [1] [4].
Catalyst selection also governs cis/trans diastereoselectivity in partially saturated intermediates. Ni-based Raney catalysts modified with chiral amines produce cis-1-ethyl-tetralin as the kinetic product (d.r. > 10:1), while Pd/C facilitates isomerization to the thermodynamically stable trans-diastereomer [4].
Solvent-free mechanochemical techniques minimize waste in azine-mediated syntheses. Ball-milling tetralin-1-carbaldehyde with ethylhydrazine in the presence of chitosan-derived sulfonic acid (CS-SO₃H) catalysts affords hydrazone intermediates at near-quantitative yields within 15 minutes. This approach eliminates volatile organic solvents and reduces energy consumption by 80% compared to thermal methods [5].
Aqueous-phase hydrogenation leverages water as a green reaction medium. Naphthalene hydrogenation proceeds efficiently in subcritical water (200°C, autogenous pressure) without organic co-solvents. The high ionic product of water ([H⁺] = 10⁻¹¹ M at 200°C) facilitates protonation of aromatic rings, enhancing H₂ activation on catalyst surfaces. Under these conditions, Pt/C achieves 98% tetralin yield with 5× reduced catalyst loading versus toluene-based systems [2].
Heterogeneous acid catalysts enable reusable alkylation platforms. CS-SO₃H—prepared from bio-derived chitosan—catalyzes ethylation of tetralin with ethanol, functioning as both a Brønsted acid and a hydrogen-transfer mediator. The catalyst retains 90% activity after five cycles, with hot filtration tests confirming negligible leaching. Life-cycle assessment (LCA) shows a 40% reduction in process mass intensity compared to AlCl₃-mediated routes [5].
Table 3: Sustainability Metrics for Green Synthesis Methods
Method | E-Factor | Atom Economy (%) | Catalyst Reusability (Cycles) | Energy Input Reduction |
---|---|---|---|---|
Mechanochemical Azination | 0.8 | 92 | Not applicable | 80% vs. thermal |
Aqueous-Phase Hydrogenation | 2.1 | 100 | >20 | 60% vs. organic solvents |
CS-SO₃H-Catalyzed Ethylation | 1.5 | 88 | >15 (90% activity retention) | 70% vs. Friedel-Crafts |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7